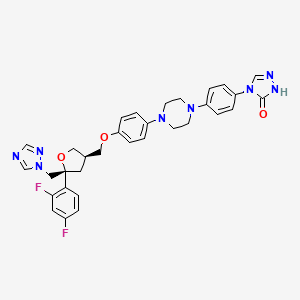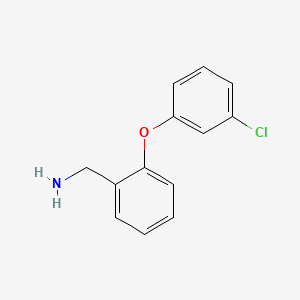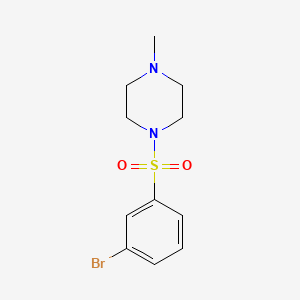
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has the formula C5H5N. It also contains a methoxy group (-OCH3) and a phenol group (a benzene ring bonded to a hydroxyl group). The presence of these functional groups could influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the addition of the methoxy and phenol groups. This could be achieved through a variety of organic synthesis methods, including condensation reactions and substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be influenced by the presence of the pyridine ring, which contributes to the compound’s aromaticity. The methoxy and phenol groups could also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyridine ring, which can act as a nucleophile in reactions. The methoxy and phenol groups could also influence the compound’s reactivity, as they can participate in a variety of reactions, including oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the pyridine ring and the methoxy and phenol groups. For example, the compound’s solubility could be influenced by the ability of these groups to participate in hydrogen bonding .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
185247-71-6 |
|---|---|
Formule moléculaire |
C18H20Cl2N2O2 |
Poids moléculaire |
367.27 |
Nom IUPAC |
(4Z)-3-methoxy-4-[(6-pyridin-3-yl-1,2,3,4-tetrahydropyridin-5-yl)methylidene]cyclohexa-2,5-dien-1-one;dihydrochloride |
InChI |
InChI=1S/C18H18N2O2.2ClH/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15;;/h2,5-8,10-12,20H,3-4,9H2,1H3;2*1H/b13-10-;; |
Clé InChI |
FRXSKOYKAUCGJN-CAPVWHLOSA-N |
SMILES |
COC1=CC(=O)C=CC1=CC2=C(NCCC2)C3=CN=CC=C3.Cl.Cl |
Synonymes |
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)

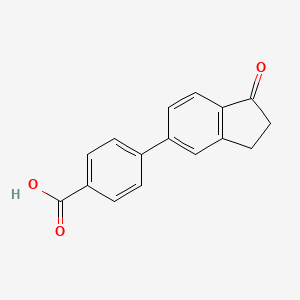
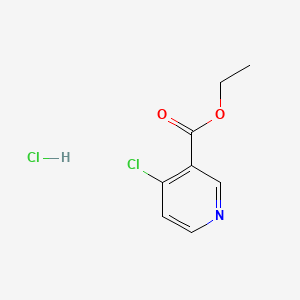
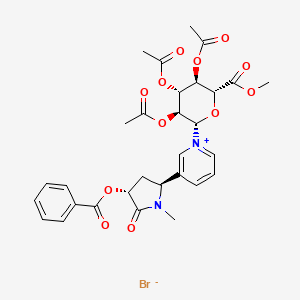

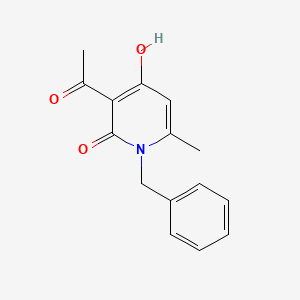
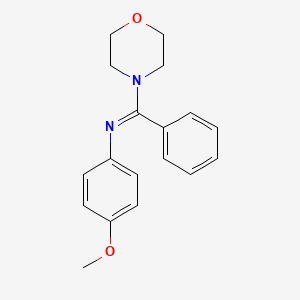
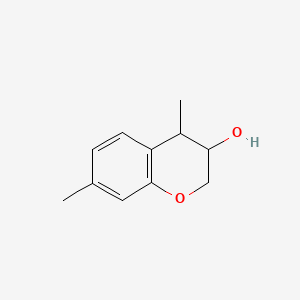
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
